Product packaging for 7-Bromo-5-methyl-2-phenyl-1H-indole(Cat. No.:)

7-Bromo-5-methyl-2-phenyl-1H-indole

Cat. No.: B14032637
M. Wt: 286.17 g/mol
InChI Key: NVVNPAZPTQNYQA-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-2-phenyl-1H-indole is a synthetically produced indole derivative. The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds with diverse biological activities . This specific compound features a bromine atom and a phenyl ring, which make it a versatile intermediate or building block in organic synthesis and drug discovery research . Researchers can utilize this compound to explore structure-activity relationships or as a precursor for the development of potential therapeutic agents. Indole derivatives are widely investigated for their potential pharmacological properties, including as inhibitors of protein kinases . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12BrN B14032637 7-Bromo-5-methyl-2-phenyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12BrN

Molecular Weight

286.17 g/mol

IUPAC Name

7-bromo-5-methyl-2-phenyl-1H-indole

InChI

InChI=1S/C15H12BrN/c1-10-7-12-9-14(11-5-3-2-4-6-11)17-15(12)13(16)8-10/h2-9,17H,1H3

InChI Key

NVVNPAZPTQNYQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 5 Methyl 2 Phenyl 1h Indole and Its Analogues

Classical Indole (B1671886) Synthesis Routes

Classical methods for indole synthesis, developed from the late 19th to the early 20th century, remain fundamental in organic synthesis for their reliability and broad applicability.

Fischer Indole Synthesis and its Variants for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most widely used method for preparing indoles. chemicalbook.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgbyjus.com For the specific synthesis of 7-Bromo-5-methyl-2-phenyl-1H-indole, the logical starting materials would be (4-bromo-2-methylphenyl)hydrazine (B1274899) and acetophenone (B1666503).

The general mechanism proceeds through several steps: the phenylhydrazone isomerizes to an enamine tautomer, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement. byjus.comyoutube.com The resulting diimine intermediate subsequently cyclizes and eliminates a molecule of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.com Modern variants, such as the Buchwald modification, utilize palladium-catalyzed cross-coupling to form the N-arylhydrazone precursor from an aryl bromide and a hydrazone, expanding the reaction's scope. wikipedia.orgrsc.org

A significant challenge in the Fischer synthesis arises when using unsymmetrical ketones, which can lead to the formation of two different regioisomeric indoles. byjus.comchempedia.info The direction of the cyclization is influenced by the substitution pattern of the arylhydrazine and the specific reaction conditions, particularly the acidity of the medium. byjus.comchempedia.info

In the synthesis of this compound from (4-bromo-2-methylphenyl)hydrazine and acetophenone, regioselectivity is not a concern because acetophenone is a symmetrical ketone with respect to its enolizable protons. However, if a different unsymmetrical ketone were used, the reaction would likely yield a mixture of products. Computational studies have shown that electronic factors, such as the presence of electron-withdrawing groups, can significantly influence the energy barrier of the competing rsc.orgrsc.org-sigmatropic rearrangement transition states, thereby favoring the formation of one regioisomer over the other. nih.gov Generally, enolization tends to occur away from bulky groups, and the more stable, more substituted enamine intermediate is favored, although this can be manipulated by the choice of acid catalyst. youtube.com

The outcome of the Fischer indole synthesis is highly dependent on the chosen reaction conditions. Key factors include the type of acid catalyst, the solvent, and the temperature. numberanalytics.comnumberanalytics.com

Catalysts : A wide range of both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃) can be used to promote the reaction. wikipedia.orgrsc.org The choice and concentration of the acid can affect not only the reaction rate but also the regioselectivity in cases involving unsymmetrical ketones. chempedia.info Stronger acids can sometimes lead to undesired side reactions or decomposition. acs.org

Solvents : The solvent plays a crucial role in reaction rate and yield. numberanalytics.com Common choices include alcohols like ethanol, or higher-boiling solvents such as acetic acid and toluene, which allow for the necessary thermal conditions. numberanalytics.com

Temperature : The reaction typically requires heating to overcome the activation energy of the rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization steps. numberanalytics.comnumberanalytics.com However, excessively high temperatures can lead to the formation of side products. numberanalytics.com

Below is a table summarizing the general influence of these parameters on the Fischer indole synthesis.

FactorInfluence on ReactionCommon Examples
Catalyst Facilitates the key rearrangement and cyclization steps; can influence regioselectivity. numberanalytics.comnumberanalytics.comBrønsted Acids: HCl, H₂SO₄, PPA, p-TsOHLewis Acids: ZnCl₂, AlCl₃, BF₃·OEt₂ wikipedia.org
Solvent Affects reaction rate, yield, and solubility of intermediates. numberanalytics.comEthanol, Acetic Acid, Toluene, DMF numberanalytics.comrsc.org
Temperature Provides energy for the sigmatropic rearrangement; higher temperatures increase rate but can also increase side products. numberanalytics.comTypically elevated temperatures (80-200 °C) are required. rsc.org

Madelung Synthesis and Modernized Base-Catalyzed Cyclizations

The Madelung synthesis, reported in 1912, is a complementary method to the acid-catalyzed Fischer route. It involves the intramolecular cyclization of an N-phenylamide (specifically an N-acyl-o-toluidine) using a strong base at high temperatures. chemicalbook.comwikipedia.org To synthesize this compound via this method, the precursor would be N-(4-bromo-2-methylbenzoyl)aniline, which would undergo cyclization promoted by a potent base like sodium ethoxide or sodium amide at 200–400 °C. wikipedia.org

The harsh conditions of the classical Madelung synthesis limit its use to substrates lacking sensitive functional groups. bhu.ac.in However, modern variations have been developed to address this limitation. The Smith-modified Madelung synthesis, for instance, employs organolithium reagents as strong bases, allowing the reaction to proceed under much milder conditions. wikipedia.org This modification has expanded the scope to include a wider variety of substituted anilines and acyl groups, making it a more versatile tool for preparing functionalized indoles. chemicalbook.comwikipedia.org

Reissert Indole Synthesis for Functionalized Derivatives

The Reissert indole synthesis is another classical, multi-step approach that builds the indole ring from an o-nitrotoluene derivative. chemicalbook.com The process begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org This is followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate using reagents like zinc in acetic acid. wikipedia.org

Palladium-Catalyzed Cross-Coupling Strategies

In recent decades, transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of heterocyclic compounds, including indoles. mdpi.com These methods offer high efficiency and functional group tolerance, often under mild conditions. Several palladium-catalyzed cross-coupling strategies can be envisioned for the synthesis of this compound and its analogues.

Palladium-catalyzed reactions can be used to construct the indole core itself or to functionalize a pre-existing indole ring. researchgate.net Key strategies for de novo indole synthesis include:

Sonogashira Coupling followed by Cyclization : A common approach involves the Sonogashira coupling of a terminal alkyne with an o-haloaniline or o-iodoaniline derivative. mdpi.com For the target molecule, this could involve coupling phenylacetylene (B144264) with a suitably protected 2-amino-3-methyl-5-bromobenzaldehyde derivative, followed by cyclization.

Buchwald-Hartwig Amination : This reaction can be used to form the key C-N bond. For instance, an intramolecular cyclization of an o-halostyrene derivative bearing an amino group can lead to the indole ring.

Larock Indole Synthesis : This powerful method involves the palladium-catalyzed annulation of an alkyne with an o-haloaniline. mdpi.com

Alternatively, palladium catalysis is extensively used for the late-stage functionalization of a pre-formed indole skeleton. For example, if 7-bromo-5-methyl-1H-indole were available, a Suzuki or Stille coupling with a phenylboronic acid or phenylstannane derivative, respectively, could introduce the C2-phenyl group, although this would require pre-functionalization of the C2 position of the indole.

Suzuki-Miyaura Coupling for Aryl-Substituted Indoles

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org In the context of indole synthesis, this method is employed to introduce aryl substituents onto the indole ring system. rsc.orgacs.org

The synthesis of 5,7-diarylindoles has been achieved through an efficient double Suzuki-Miyaura coupling of 5,7-dibromoindoles. rsc.org This approach is notable for its use of a low catalyst loading of Pd(PPh₃)₄ and water as the reaction solvent, making it a greener and more convenient arylation strategy for the benzenoid ring of indoles. rsc.org The reaction is also compatible with N-protected and 3-substituted indoles. rsc.org

Ligand Design and Steric Hindrance Considerations

The choice of phosphine (B1218219) ligand is crucial for the success of the Suzuki-Miyaura coupling, especially when dealing with sterically hindered substrates. researchgate.netrsc.org For the coupling of sterically demanding di-ortho-substituted aryl halides with secondary alkylboronic acids, the use of a Pd-AntPhos catalyst has demonstrated high reactivity and a broad substrate scope, overcoming significant steric hindrance. rsc.org The unique structure of the AntPhos ligand is thought to be key to its effectiveness, helping to suppress the undesired β-hydride elimination pathway. rsc.org

In some cases, even ligands without bulky alkyl groups, such as those containing -PPh₂, have shown better performance in the highly sterically hindered cross-coupling of aryl chlorides than ligands with the more traditionally used -PCy₂ moiety. researchgate.net This suggests that a fine balance of steric and electronic properties is essential for both the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.net The development of easily accessible and tunable indolyl phosphine ligands, prepared via Fischer indolization, has provided a versatile tool for the Suzuki-Miyaura coupling of unactivated aryl chlorides with low catalyst loadings. nih.gov

Reaction Conditions Optimization

Optimizing reaction conditions is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings. Machine learning has been employed to efficiently navigate the vast parameter space of possible conditions to identify general and high-yielding protocols for heteroaryl Suzuki-Miyaura couplings. chemistryviews.orgillinois.edu This approach involves a closed-loop workflow that combines data-guided matrix down-selection, uncertainty-minimizing machine learning, and robotic experimentation. illinois.edu

Key parameters that are often optimized include the choice of solvent, base, palladium catalyst, and temperature. researchgate.netacs.org For instance, in the synthesis of 5,7-diarylindoles, a survey of solvents revealed that while various solvents can be used, the addition of a protic co-solvent is often beneficial. rsc.org The choice of base is also critical, with studies showing that increasing base concentration can improve yields up to a certain point, after which it can have a detrimental effect. acs.orgnih.gov The catalyst system, including the palladium precursor and the ligand, is another area of extensive optimization. researchgate.net For example, a comparison of different palladium sources and ligands for the coupling of 3-chloroindazole showed that protocols using SPhos and XPhos provided the highest yields. nih.gov

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd-AntPhosPd SPhos G4
Solvent WaterTolueneDioxane/Water
Base Na₂CO₃K₃PO₄K₃PO₄
Temperature 120 °C (Microwave)110 °C60 °C
Substrates 5,7-dibromoindole, Arylboronic acid2,4,6-triisopropylphenyl bromide, Cyclohexylboronic acidChloroindoles, Arylboronic acid
Yield Moderate to Excellent31% (with BI-DIME), Increased with AntPhos91-99%

Sonogashira-Type Alkynylation and Cycloaddition Approaches to 2-Arylindoles

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides a powerful route to synthesize substituted alkynes. organic-chemistry.org This methodology can be adapted to synthesize 2-arylindoles through a sequential Sonogashira coupling and cyclization reaction. rsc.orgnih.gov

A one-pot protocol for the synthesis of 2,3-diarylindoles involves the palladium-catalyzed bis-arylative cyclization of o-ethynylanilines with aryl iodides. rsc.org Mechanistic studies indicate that a Sonogashira reaction occurs first, forming an internal alkyne intermediate. This intermediate then undergoes intramolecular aminopalladation followed by cross-coupling to yield the 2,3-diarylindole. rsc.org This method demonstrates a broad substrate scope, allowing for the synthesis of indoles with two different aryl groups. rsc.org Another approach involves the reaction of 2-iodoanilines with terminal alkynes in the presence of a palladium catalyst and tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which promotes the cyclization step to afford 2-substituted indoles in good yields. nih.gov

Palladium-Mediated Cyclization of Propargylamine (B41283) Derivatives

Palladium-catalyzed cyclization reactions are a versatile tool for the construction of heterocyclic compounds, including indoles. organicreactions.org The cyclization of propargylamine derivatives offers a direct route to functionalized pyrrolidine (B122466) and indole skeletons. researchgate.net

A novel palladium-catalyzed cyclization amination of propargylamines and 1,3-dienes has been developed, yielding chloromethylene pyrrolidines with high efficiency and selectivity. researchgate.net While this specific example leads to pyrrolidines, the underlying principle of palladium-catalyzed cyclization of amine-containing substrates is relevant to indole synthesis. More directly applicable is the synthesis of indoles via the metal-catalyzed cross-coupling of ammonia with 2-alkynylbromoarenes, followed by cyclization. nih.gov This protocol, utilizing a Pd/Josiphos catalyst system, proceeds under relatively mild conditions. nih.gov

C-H Functionalization and Oxidative Annulation Methods

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis and modification of complex organic molecules. nih.gov Rhodium-catalyzed reactions have been particularly effective in this area, enabling the direct arylation and acylation of indoles. researchgate.netnih.gov

Rhodium-Catalyzed Oxidative Annulation of Arylindoles

Rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes provides an efficient route to complex fused indole systems. nih.govresearchgate.net This reaction utilizes molecular oxygen as the sole oxidant, making it an environmentally benign process. nih.govresearchgate.net The addition of a quaternary ammonium (B1175870) salt has been shown to facilitate the aerobic reoxidation of the rhodium catalyst. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through a fast intramolecular aza-Michael reaction. nih.govresearchgate.net This methodology allows for the construction of valuable 6H-isoindolo[2,1-a]indoles and pyrrolo[3,2,1-de]phenanthridines. nih.gov

Reaction TypeCatalyst SystemOxidantKey Features
Oxidative Annulation [CpRhCl₂]₂ / n-Bu₄NOAcO₂ (air)Use of molecular oxygen as the sole oxidant, facilitated by a quaternary ammonium salt. nih.gov
C-H Olefination/Aza-Michael Reaction [CpRhCl₂]₂ / Cu(OAc)₂Cu(OAc)₂Can be performed as a one-pot reaction. nih.gov
C2-Alkylation [RhCp*Cl₂]₂ / AgSbF₆-Regioselective alkylation of indoles with diazo compounds under mild conditions. mdpi.com

Metal-Free Electrochemical Intramolecular C(sp²)-H Amination

A contemporary approach to indole synthesis involves metal-free electrochemical intramolecular C(sp²)-H amination. This method provides a sustainable and efficient alternative to traditional metal-catalyzed reactions. One such strategy employs iodine as a mediator to facilitate the cyclization of 2-vinylanilines, enabling the switchable synthesis of both indoline (B122111) and indole derivatives. amazonaws.com This reaction proceeds under metal- and external oxidant-free conditions, highlighting its green chemistry credentials. The process is believed to occur via a radical cation mechanism. medsci.cn

Electrocatalytic Dehydrogenative Cyclization of 2-Vinylanilides

Another powerful electrochemical method for indole synthesis is the dehydrogenative cyclization of 2-vinylanilides. This technique utilizes an organic redox catalyst, such as a phenothiazine (B1677639) derivative, to mediate the reaction, thereby avoiding the need for external chemical oxidants. The reaction is typically carried out in an electrochemical cell with a reticulated vitreous carbon anode and a platinum cathode. This method has shown broad substrate compatibility, allowing for the synthesis of various 3-substituted and 2,3-disubstituted indoles. Mechanistic studies suggest that the reaction proceeds through the generation of a nitrogen-centered radical, which then undergoes intramolecular cyclization.

Electrophilic Aromatic Substitution for Halogenation and Further Derivatization

Electrophilic aromatic substitution is a cornerstone of indole chemistry, allowing for the introduction of a wide range of functional groups onto the indole scaffold. This section focuses on the halogenation and cyanation of the 5-methyl-2-phenyl-1H-indole core.

Regioselective Bromination of Indole Scaffolds

The regioselective bromination of the indole ring is a critical step in the synthesis of compounds like this compound. The position of bromination is heavily influenced by the electronic nature and position of existing substituents on the indole ring. unizin.org For the synthesis of the 7-bromo isomer from 5-methyl-2-phenyl-1H-indole, careful control of the reaction conditions and brominating agent is essential.

Common brominating agents for indoles include N-bromosuccinimide (NBS). organic-chemistry.orgwikipedia.org The directing effects of the methyl group at C5 (an activating ortho-, para-director) and the phenyl group at C2 must be considered. While the C3 position is generally the most nucleophilic in indoles, substitution can be directed to the benzene (B151609) ring under specific conditions. To achieve bromination at the C7 position, the greater steric hindrance at the C4 position and the electronic influence of the substituents would need to favor attack at C7. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS in DMF at 80 °C, suggesting that similar conditions could be explored for the 5-methyl-2-phenyl-1H-indole substrate. rsc.org

Cyanation of Indoles via Electrophilic Aromatic Substitution

The cyano group is a versatile functional group that can be introduced into the indole ring system via electrophilic aromatic substitution. This transformation provides a valuable intermediate for further chemical modifications.

The cyanation of indoles can be effectively catalyzed by Lewis acids. A well-established method involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the electrophilic cyanating agent in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂). mdpi.comyoutube.com The Lewis acid activates the NCTS reagent, facilitating the transfer of the cyano group to the electron-rich indole ring. mdpi.com This method has been successfully applied to the cyanation of a 7-bromo-1-methyl-2-phenyl-1H-indole. mdpi.com

In the cyanation of 7-bromo-1-methyl-2-phenyl-1H-indole using NCTS and BF₃·OEt₂, the reaction exhibits high regioselectivity, with the cyano group being introduced at the C3 position of the indole ring. mdpi.com This is consistent with the known electronic properties of the indole nucleus, where the C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack.

The reaction is typically carried out by heating the indole substrate and NCTS with BF₃·OEt₂ in a solvent such as 1,2-dichloroethane (B1671644) in a sealed vessel. mdpi.com While the regioselectivity is high, the reported yield for the synthesis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile is moderate. mdpi.com Purification of the product is generally achieved by crystallization. mdpi.com

Table 1: Reaction Data for the Cyanation of 7-Bromo-1-methyl-2-phenyl-1H-indole mdpi.com

ReactantReagentCatalystSolventTemperatureTime (h)ProductYield
7-Bromo-1-methyl-2-phenyl-1H-indoleNCTSBF₃·OEt₂1,2-dichloroethane100 °C247-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrileModerate

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement in synthetic chemistry, offering a greener and more efficient alternative to conventional heating methods for the synthesis of heterocyclic compounds, including indole and its derivatives. tandfonline.comnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. mdpi.comresearchgate.net The application of microwave technology is particularly valuable in medicinal chemistry, where the rapid synthesis of diverse compound libraries is essential for drug discovery. nih.gov

The synthesis of the indole core through microwave-assisted methods can be achieved via various classical and modern synthetic strategies. nih.gov These include well-established named reactions such as the Fischer, Bischler-Mohlau, Madelung, and Batcho-Leimgruber indole syntheses, as well as metal-mediated cyclizations. nih.govresearchgate.net The efficiency of these reactions is often enhanced under microwave irradiation, which can be performed under solvent-free conditions or using environmentally benign solvents like water, further contributing to the principles of green chemistry. tandfonline.comresearchgate.netorganic-chemistry.org

Detailed research has demonstrated the versatility of microwave-assisted synthesis for a wide array of indole derivatives. For instance, the Bischler indole synthesis, a method for producing 2-arylindoles, has been successfully adapted to a solvent-free, microwave-assisted protocol. In this approach, a solid-state reaction between anilines and phenacyl bromides in the presence of sodium bicarbonate, followed by a short period of microwave irradiation (45-60 seconds), yields the desired 2-arylindoles. organic-chemistry.org This method not only simplifies the procedure but also improves yields (52-75% in a one-pot variation) and avoids the use of organic solvents and metal catalysts. organic-chemistry.org

Palladium-catalyzed intramolecular oxidative coupling is another powerful technique that benefits from microwave irradiation. The synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using this method. By exposing a mixture of N-aryl enamines, a palladium catalyst, and an oxidant to microwave heating, the desired indole products are obtained in excellent yields (often >90%) and with high regioselectivity in significantly reduced reaction times compared to conventional heating. mdpi.comunina.it

The following tables summarize findings from various studies on the microwave-assisted synthesis of different indole analogues, highlighting the reaction conditions and outcomes.

Table 1: Microwave-Assisted Bischler Synthesis of 2-Arylindoles organic-chemistry.org Click on the headers to sort the table.

Aniline (B41778) DerivativePhenacyl Bromide DerivativePower (W)Time (s)Yield (%)
AnilinePhenacyl bromide5406075
4-MethylanilinePhenacyl bromide5406072
4-MethoxyanilinePhenacyl bromide5406070
Aniline4-Bromophenacyl bromide5404565
4-Chloroaniline4-Chlorophenacyl bromide5404552

Table 2: Microwave-Assisted Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-3-carboxylates mdpi.com Click on the headers to sort the table.

Enamine IntermediateCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoatePd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF60394
Methyl (Z)-3-((4-phenoxyphenyl)amino)but-2-enoatePd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF60195
Methyl (Z)-3-((4-bromophenyl)amino)but-2-enoatePd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF60390
Methyl (Z)-3-((4-chlorophenyl)amino)but-2-enoatePd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF60385

Furthermore, microwave assistance has been utilized in multicomponent reactions to construct complex indole-based heterocyclic systems. For example, novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines incorporating a quinoline (B57606) moiety have been synthesized in a one-pot, three-component reaction under microwave irradiation. acs.org This catalyst-free procedure involves reacting formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF, yielding the target hybrids in moderate to good yields (15-63%) within 8-20 minutes. acs.org

The development of these microwave-assisted methodologies provides powerful tools for the efficient and environmentally conscious synthesis of a diverse range of substituted indoles, which are crucial scaffolds in pharmaceutical and materials science research. researchgate.net

Chemical Reactivity and Derivatization Studies of 7 Bromo 5 Methyl 2 Phenyl 1h Indole

Substitution Reactions at the Indole (B1671886) Ring

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic attack. The presence of substituents significantly influences the regioselectivity of these reactions.

The indole ring exhibits reactivity comparable to highly activated benzene (B151609) derivatives like phenol (B47542) or aniline (B41778). Theoretical and experimental studies show that electrophilic substitution on the indole core preferentially occurs at the C3 position. uoanbar.edu.iq This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) without disrupting the aromatic sextet of the fused benzene ring. uoanbar.edu.iq

For substituted indoles like 7-Bromo-5-methyl-2-phenyl-1H-indole, the C3 position remains the most nucleophilic and thus the primary site for electrophilic attack. Research on the closely related N-methylated analog, 7-bromo-1-methyl-2-phenyl-1H-indole, demonstrates this high regioselectivity. In a reaction with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a source of electrophilic cyanide, cyanation occurs exclusively at the C3 position. mdpi.com This reaction is catalyzed by the Lewis acid boron trifluoride diethyl etherate, which activates the cyanating agent. mdpi.com

The directing effects of the existing substituents can be summarized as follows:

Indole Nitrogen (N-H): Strongly activating and C3-directing.

C2-Phenyl Group: This group slightly deactivates the C3 position through steric hindrance but does not change the inherent electronic preference for C3 substitution.

C7-Bromo Group: An electron-withdrawing group that deactivates the benzene portion of the indole nucleus, further favoring substitution on the pyrrole (B145914) ring.

Common electrophilic substitution reactions are expected to follow this regiochemical trend, as detailed in the table below.

Reaction Type Electrophile/Reagents Predicted Major Product Reference
CyanationN-cyano-N-phenyl-p-toluenesulfonamide (NCTS), BF₃·OEt₂7-Bromo-3-cyano-5-methyl-2-phenyl-1H-indole mdpi.com
Vilsmeier-HaackPOCl₃, DMFThis compound-3-carbaldehyde uoanbar.edu.iq
NitrationHNO₃/H₂SO₄7-Bromo-5-methyl-3-nitro-2-phenyl-1H-indole

The bromine atom at the C7 position is attached to an aromatic ring and is generally unreactive toward traditional nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups. However, the C7-Br bond can be functionalized using transition-metal-catalyzed cross-coupling reactions. These methods are pivotal for introducing new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions applicable to 7-bromoindoles include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form a C-N bond, yielding 7-aminoindole derivatives.

Ullmann Condensation: Copper-catalyzed coupling, often with phenols or other nucleophiles, typically requiring higher temperatures. acs.org

These transformations allow for the synthesis of a wide array of derivatives by replacing the bromine atom, significantly expanding the molecular diversity accessible from the parent compound.

Reaction Type Coupling Partner Catalyst/Conditions Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, Na₂CO₃7-Aryl-5-methyl-2-phenyl-1H-indole
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃, BINAP, NaOtBuN-Substituted-5-methyl-2-phenyl-1H-indol-7-amine
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N7-Alkynyl-5-methyl-2-phenyl-1H-indole

Oxidation and Reduction Chemistry of the Indole Nucleus

The electron-rich indole nucleus is susceptible to oxidation. A common oxidative transformation for indoles is the conversion to 2,3-diones, also known as isatins. The target compound can be oxidized to form this compound-2,3-dione. chemicalbook.com This transformation breaks the C2=C3 double bond of the pyrrole ring. Various oxidizing agents can accomplish this, including N-bromosuccinimide (NBS) in aqueous solvents, chromium trioxide, or dimethyldioxirane (B1199080) (DMDO).

Conversely, the indole core can undergo reduction, although this typically requires more forcing conditions than the reduction of isolated double bonds. Catalytic hydrogenation can reduce the C2=C3 double bond to afford the corresponding indoline (B122111) derivative, 7-Bromo-5-methyl-2-phenylindoline. Under more vigorous conditions, the benzene ring can also be reduced. The 2-phenyl substituent is generally resistant to catalytic hydrogenation under conditions that reduce the indole core.

Reaction Type Reagents Product Reference
OxidationN-Bromosuccinimide (NBS), H₂O/t-BuOH7-Bromo-5-methyl-1H-indole-2,3-dione chemicalbook.com
ReductionH₂, Pd/C, EtOH7-Bromo-5-methyl-2-phenyl-2,3-dihydro-1H-indole (indoline) google.com
ReductionNa, liq. NH₃, EtOH7-Bromo-5-methyl-2-phenyl-2,3,4,5,6,7-hexahydro-1H-indole

Alkylation and Functionalization of Indole Nitrogen (N-H)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile. N-alkylation and N-functionalization are fundamental reactions for modifying the properties of indole-based compounds. The reaction typically proceeds by deprotonation of the N-H group with a suitable base, followed by nucleophilic attack on an alkyl halide or another electrophile.

The choice of base and solvent is critical for achieving high yields and selectivity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). nih.gov Studies on various indole systems show that N-alkylation is generally favored, especially for indoles bearing electron-withdrawing groups like the C7-bromo substituent. mdpi.com

Recent advances include photocatalytic methods for N-functionalization. For instance, unactivated olefins can be tethered to the N1-position of the indole ring to create substrates for intramolecular cycloaddition reactions. acs.org

Base Alkylating/Acylating Agent Solvent Product Reference
NaHMethyl iodide (CH₃I)THF / DMF7-Bromo-1,5-dimethyl-2-phenyl-1H-indole mdpi.comnih.gov
K₂CO₃Benzyl bromide (BnBr)Acetonitrile (B52724)1-Benzyl-7-bromo-5-methyl-2-phenyl-1H-indole
Cs₂CO₃Ethyl bromoacetateDMFEthyl 2-(7-bromo-5-methyl-2-phenyl-1H-indol-1-yl)acetate nih.gov
NaHAllyl bromideTHF1-Allyl-7-bromo-5-methyl-2-phenyl-1H-indole acs.org

Reactions with Michael Acceptors and Other Electrophiles

As a potent carbon nucleophile at the C3 position, the indole ring readily participates in conjugate addition reactions (Michael additions) with α,β-unsaturated carbonyl compounds and other Michael acceptors. researchgate.net This reaction provides a direct route for C3-alkylation, forming a new carbon-carbon bond. The reaction can be catalyzed by Lewis acids or Brønsted acids to activate the Michael acceptor. For example, the combination of CeCl₃·7H₂O and NaI supported on silica (B1680970) gel has been shown to effectively catalyze the Michael addition of indoles to α,β-unsaturated ketones. researchgate.net

Besides Michael acceptors, the C3 position reacts with a variety of other electrophiles. As mentioned previously, this includes reagents for cyanation (NCTS), formylation (Vilsmeier-Haack reagent), and nitration. uoanbar.edu.iqmdpi.com The reaction with iminium ions, generated in situ from aldehydes and secondary amines, can also lead to C3-functionalization in a process known as the Mannich reaction.

Transformations Involving the Phenyl and Methyl Substituents

While the indole nucleus is the primary site of reactivity, the substituents on the benzene ring also offer handles for further derivatization, albeit under specific conditions.

C2-Phenyl Group: This aromatic ring is less electron-rich than the indole nucleus. Therefore, electrophilic substitution on the phenyl group (e.g., nitration, halogenation) would require prior protection of the indole N-H and C3 positions to prevent reaction at the more nucleophilic sites. For example, after N-acylation and C3-blocking, electrophilic attack would likely be directed to the para position of the phenyl ring, and to a lesser extent the ortho positions.

C5-Methyl Group: The methyl group is generally unreactive. However, it can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). The resulting 5-(bromomethyl) derivative is a versatile intermediate for introducing a wide range of functional groups via nucleophilic substitution. Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could potentially oxidize the methyl group to a carboxylic acid (5-carboxy derivative).

Theoretical and Computational Studies of 7 Bromo 5 Methyl 2 Phenyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure and predicting the reactivity of molecules. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Theory, and Natural Bond Orbital (NBO) analysis provide deep insights into the behavior of complex organic compounds.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems by focusing on the electron density. It is widely used to determine optimized geometries, vibrational frequencies, and electronic properties of molecules.

DFT calculations on similar bromo-substituted indole (B1671886) derivatives have been used to correlate computed properties with experimental data, such as vibrational spectra (IR and Raman), providing a detailed assignment of vibrational modes. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and selectivity of chemical reactions. wikipedia.org The energy and localization of these orbitals are crucial in determining the molecule's behavior as an electron donor (nucleophile) or an electron acceptor (electrophile).

For 7-Bromo-5-methyl-2-phenyl-1H-indole, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO would likely have significant contributions from the phenyl ring and the C-Br bond. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 1: Predicted Qualitative Effects of Substituents on the Frontier Orbitals of this compound

SubstituentPositionElectronic EffectPredicted Impact on HOMO EnergyPredicted Impact on LUMO Energy
Phenyl2Electron-withdrawing (inductive), π-conjugationLowerLower
Methyl5Electron-donating (hyperconjugation)RaiseRaise
Bromo7Electron-withdrawing (inductive), weak electron-donating (resonance)LowerLower

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities. wikipedia.org This method allows for the quantification of donor-acceptor interactions, which are key to understanding hyperconjugation and delocalization effects.

In this compound, NBO analysis would reveal the nature of the C-N, C-C, C-H, and C-Br bonds. The polarization of these bonds and the hybridization of the constituent atoms can be determined. For example, the C-Br bond would be significantly polarized towards the bromine atom. NBO analysis can also quantify the delocalization of the nitrogen lone pair into the π-system of the indole ring and the phenyl group.

Studies on related halogenated compounds have utilized NBO analysis to understand bonding trends. For instance, in diarylhalonium salts, NBO analysis has shown that the central halogen atom utilizes a mixture of s and p orbitals in bonding with the aryl ligands. rsc.org This type of analysis for this compound would provide valuable information on the nature of the C-Br bond and its influence on the electronic structure of the molecule.

Table 2: Hypothetical NBO Analysis Data for Key Bonds in this compound (Based on General Principles)

BondTypePolarization towardsHybridization of Atom 1Hybridization of Atom 2
C2-C(phenyl)σPhenylsp²sp²
C5-C(methyl)σMethylsp²sp³
C7-BrσBrsp²~sp³
N1-HσN~sp²s

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. MD simulations provide insights into the conformational dynamics, solvent effects, and intermolecular interactions of molecules.

For this compound, MD simulations could be employed to explore its conformational landscape. The rotational barrier around the C2-phenyl bond, for instance, could be investigated to determine the preferred orientation of the phenyl ring relative to the indole core. Furthermore, MD simulations in different solvents would reveal how the solvent environment influences the molecule's structure and dynamics.

While specific MD simulation studies on this compound are not documented, similar studies on other N-arylsulfonyl-indole derivatives have been performed to understand their binding with biological targets. mdpi.com These studies often analyze the stability of ligand-protein complexes and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Computational Validation of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For this compound, computational methods could be used to validate proposed reaction mechanisms for its synthesis or derivatization. For example, the synthesis of many indole derivatives involves transition metal-catalyzed cross-coupling reactions. DFT calculations can be used to model the catalytic cycle of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps. acs.org

Computational studies have been instrumental in understanding the mechanisms of various reactions involving indole derivatives, such as cycloaddition reactions and nucleophilic substitutions. researchgate.net These studies provide a detailed understanding of the factors that control the regioselectivity and stereoselectivity of these transformations.

Structure-Reactivity Relationship Studies (without biological implications)

Understanding the relationship between the structure of a molecule and its chemical reactivity is a central theme in chemistry. For this compound, the nature and position of the substituents on the indole ring are expected to have a significant impact on its reactivity.

The 2-phenylindole (B188600) scaffold is a privileged structure in medicinal chemistry, and numerous structure-activity relationship (SAR) studies have been conducted on its derivatives. nih.gov While the focus of this article is on chemical reactivity, the principles of SAR are also applicable. The electronic properties of the substituents, as discussed in the FMO section, will influence the susceptibility of the indole ring to electrophilic and nucleophilic attack.

The bromine atom at the 7-position is a particularly interesting feature. While it is an electron-withdrawing group through the inductive effect, it can also participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition. Furthermore, the C-Br bond can be a site for further functionalization through cross-coupling reactions, providing a handle for the synthesis of more complex derivatives. Studies on other bromo-substituted indoles have demonstrated the utility of the bromine atom as a synthetic handle.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments can be established.

The ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 7-Bromo-5-methyl-2-phenyl-1H-indole, the spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the protons on the bicyclic indole core, the methyl group protons, and the protons of the C2-phenyl substituent.

The indole N-H proton typically appears as a broad singlet in the downfield region, often above 8.0 ppm, due to its acidic nature and the influence of the aromatic system. rsc.orgresearchgate.net The protons on the indole ring (H3, H4, H6) and the phenyl ring will resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The electron-withdrawing bromine atom at the C7 position is expected to deshield the adjacent protons, while the electron-donating methyl group at C5 will have a shielding effect on nearby protons. The H3 proton on the indole ring is anticipated to be a singlet or a narrow doublet. The protons of the 2-phenyl group will show characteristic multiplets for ortho, meta, and para positions. chemicalbook.com The methyl protons at C5 will appear as a sharp singlet in the upfield region, typically around 2.3-2.5 ppm. rsc.org

Based on data from analogous compounds like 7-bromo-3-methyl-1H-indole and 5-methyl-2-phenyl-1H-indole, a predicted ¹H NMR data table for the target compound is presented below. rsc.orgnih.gov

Predicted ¹H NMR Data for this compound

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
N-H~8.1-8.5Broad Singlet (br s)Position is solvent-dependent and can exchange with D₂O.
C5-CH₃~2.4Singlet (s)Characteristic signal for a methyl group on an aromatic ring.
H3~6.8Singlet (s) or narrow Doublet (d)Position influenced by the C2-phenyl group.
H4~7.4Singlet (s) or narrow Doublet (d)Appears as a singlet due to lack of adjacent protons.
H6~7.1Singlet (s) or narrow Doublet (d)Appears as a singlet due to lack of adjacent protons.
Phenyl H (ortho)~7.6Multiplet (m) or Doublet of Doublets (dd)Complex multiplet pattern for the C2-phenyl group.
Phenyl H (meta)~7.4Multiplet (m) or Triplet (t)
Phenyl H (para)~7.3Multiplet (m) or Triplet (t)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment. For this compound, signals are expected for the eight carbons of the indole core, the six carbons of the phenyl ring, and the single methyl carbon.

The carbon atoms of the indole ring typically resonate between 100 and 140 ppm. The C7 carbon, bonded to the electronegative bromine atom, is expected to have its resonance shifted to a lower field (around 105 ppm) compared to an unsubstituted indole. rsc.org The C2 carbon, attached to the phenyl group, will also be significantly downfield, often above 135 ppm. rsc.orgresearchgate.net The carbons of the phenyl ring will appear in the 125-135 ppm range. The methyl carbon is the most shielded, appearing far upfield at approximately 21 ppm. rsc.org

A predicted ¹³C NMR data table, extrapolated from data for similar structures, is provided below. rsc.orgnih.gov

Predicted ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ, ppm)Notes
C2~138Attached to the phenyl group.
C3~102-
C3a~129Indole ring junction carbon.
C4~122-
C5~130Attached to the methyl group.
C6~124-
C7~105Attached to bromine.
C7a~135Indole ring junction carbon.
C5-CH₃~21Methyl group carbon.
Phenyl C (ipso)~132Carbon attached to the indole ring.
Phenyl C (ortho, meta, para)~125-129Multiple signals expected.

Heteronuclear NMR techniques that target nuclei other than ¹H and ¹³C are used when relevant atoms are present. For the compound this compound, which contains only C, H, N, and Br, techniques like ³¹P and ¹⁹F NMR are not applicable as it lacks phosphorus and fluorine atoms. While ⁷⁹Br/⁸¹Br NMR is theoretically possible, it is rarely used in routine structural analysis due to the quadrupolar nature of bromine nuclei, which results in very broad signals. ¹⁵N NMR could provide information about the indole nitrogen, but this is a specialized experiment not commonly reported in standard characterizations.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly useful as they typically keep the molecule intact, providing a clear molecular ion peak.

ESI is a soft ionization technique that generates ions from a solution, making it ideal for polar and high-molecular-weight compounds. In positive ion mode, ESI-MS of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) using ESI can provide the exact mass of this ion, which can be used to confirm the elemental formula (C₁₅H₁₃BrN) with high accuracy. rsc.orgacs.org The presence of bromine would be evident from a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected ESI-MS Data for this compound

IonCalculated Exact Mass (m/z)Notes
[C₁₅H₁₃⁷⁹BrN + H]⁺286.0280A characteristic isotopic doublet with ~1:1 intensity ratio, confirming the presence of one bromine atom.
[C₁₅H₁₃⁸¹BrN + H]⁺288.0260

APCI is another soft ionization method that is well-suited for a wide range of compounds, including less polar molecules that may not ionize efficiently by ESI. acs.orgnih.gov Ionization occurs in the gas phase, typically through proton transfer from reagent gas ions, which are formed from the solvent vapor. asms.org For this compound, APCI-MS in positive mode is expected to produce a strong signal for the protonated molecule [M+H]⁺. mdpi.com Similar to ESI, the isotopic signature of bromine would be clearly visible. mdpi.com Depending on the instrumental conditions, some in-source fragmentation may occur, but the base peak is generally the molecular ion. researchgate.netresearchgate.net

Expected APCI-MS Data for this compound

IonExpected m/zNotes
[M+H]⁺286/288Protonated molecular ion showing the characteristic ⁷⁹Br/⁸¹Br isotopic pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, it is possible to detect the characteristic vibrations of specific chemical bonds. For this compound, the IR spectrum provides clear evidence for its key structural features, including the indole N-H group, the aromatic rings, the methyl substituent, and the carbon-bromine bond.

The typical FT-IR spectrum of a substituted indole shows a distinct N-H stretching vibration band around 3406 cm⁻¹. researchgate.net The spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. Aromatic C-H stretching vibrations typically appear at frequencies above 3000 cm⁻¹, while the C-H stretching from the methyl group is expected just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the phenyl and indole rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. researchgate.netvscht.cz The C-Br stretching vibration is found in the fingerprint region at lower frequencies, typically below 700 cm⁻¹. wpmucdn.comlibretexts.org

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)IntensityBond VibrationFunctional Group
~ 3400Medium, SharpN-H StretchIndole N-H
3100 - 3000Medium to WeakC-H StretchAromatic (Phenyl & Indole)
2950 - 2850Medium to WeakC-H StretchMethyl (CH₃)
1610 - 1580Medium to StrongC=C StretchAromatic Rings
1500 - 1450Medium to StrongC=C StretchAromatic Rings
< 700Medium to StrongC-Br StretchAryl Halide

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While a specific crystal structure for this compound has not been detailed in the reviewed literature, analysis of closely related bromo-substituted indole derivatives provides significant insight into its expected molecular geometry and intermolecular packing. semanticscholar.orgnih.gov

Table 2: Representative Crystallographic Data for a Related Bromo-Indole Derivative (C₁₇H₁₄BrNO₃S) nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7539
b (Å)10.9968
c (Å)17.5801
β (°)99.231
Volume (ų)1670.43
Z (Molecules/Unit Cell)4

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two powerful methods used for this purpose.

HPLC is a premier technique for assessing the purity of non-volatile organic compounds like this compound. Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar, is commonly employed for indole derivatives. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks.

A suitable method would involve a C18 column with a gradient or isocratic elution using a mobile phase mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with an acid modifier like trifluoroacetic acid (TFA) to ensure sharp peaks. rsc.orgcetjournal.it Detection is typically performed using a UV detector at a wavelength where the indole chromophore absorbs strongly, such as 254 nm or 280 nm.

Table 3: Example HPLC Parameters for Analysis of Indole Derivatives

ParameterDescription
ColumnReverse-Phase C8 or C18, (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water mixture with 0.1% TFA
Elution ModeIsocratic or Gradient
Flow Rate~1.0 mL/min
DetectionUV Absorbance at 254 nm or 280 nm
Injection Volume10-20 µL

GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds. While indoles can have limited volatility, GC/MS is successfully used for their analysis, often detecting regioisomers in reaction mixtures. nih.gov

In a GC/MS analysis of this compound, the compound would first be separated from other volatile components on a capillary column (e.g., a DB-5ms). The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides two crucial pieces of information: the molecular weight and the fragmentation pattern.

The molecular ion peak (M⁺) is of particular importance. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with a relative intensity ratio of approximately 1:1. miamioh.edu This isotopic signature is definitive proof of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the bromine atom ([M-Br]⁺), the methyl group ([M-CH₃]⁺), or cleavage to produce other stable fragments. libretexts.org

Table 4: Predicted Key Mass-to-Charge (m/z) Peaks for this compound (C₁₅H₁₂BrN)

m/z ValueIon IdentityNotes
299 / 301[C₁₅H₁₂BrN]⁺Molecular ion peak cluster (M⁺ / M⁺+2); characteristic 1:1 ratio for Bromine.
284 / 286[C₁₄H₉BrN]⁺Loss of a methyl group (-CH₃).
220[C₁₅H₁₂N]⁺Loss of a bromine radical (-Br).
205[C₁₄H₉N]⁺Loss of Br and CH₃.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This experimental data is compared against the theoretical percentages calculated from the compound's proposed molecular formula. For a sample to be considered pure, the experimentally found values must typically be within ±0.4% of the calculated values. stackexchange.com

For this compound, with the molecular formula C₁₅H₁₂BrN, the theoretical elemental composition can be calculated with high precision. This analysis serves as a final, crucial confirmation of the compound's empirical formula and its purity. davidson.edu

Table 5: Elemental Composition of this compound (C₁₅H₁₂BrN)

ElementSymbolAtomic MassMoles in FormulaMass in FormulaMass Percent (%)
CarbonC12.01115180.16560.23%
HydrogenH1.0081212.0964.04%
BromineBr79.904179.90426.71%
NitrogenN14.007114.0074.68%
Total 299.172 100.00%

Retrosynthetic Analysis of 7 Bromo 5 Methyl 2 Phenyl 1h Indole

Computer-Aided Synthesis Planning (CASP) in Indole (B1671886) Chemistry

In recent years, computer-aided synthesis planning (CASP) has emerged as a valuable tool for designing synthetic routes to complex molecules, including indole alkaloids. nih.govchimia.chdigitellinc.comucla.edu These programs utilize databases of known chemical reactions and retrosynthetic rules to propose potential synthetic pathways.

For a molecule like 7-Bromo-5-methyl-2-phenyl-1H-indole, a CASP program would likely identify the same key disconnections based on established indole syntheses as discussed above (Fischer, Larock, etc.). chimia.ch The software can then further break down the required precursors into simpler, commercially available starting materials.

The advantages of using CASP in this context include:

Exploration of a wide range of synthetic possibilities: CASP can identify less obvious or novel synthetic routes that a chemist might overlook.

Prioritization of routes: Some CASP tools can rank the proposed routes based on factors like predicted yield, number of steps, and cost of starting materials.

Identification of potential challenges: By analyzing the proposed steps, potential issues such as regioselectivity problems or incompatible functional groups can be flagged.

While CASP is a powerful aid, it is important to note that the output still requires critical evaluation by an experienced synthetic chemist. chimia.ch The feasibility of a proposed reaction can be highly dependent on the specific substrate, and subtle electronic and steric effects may not always be accurately predicted by the software. Nevertheless, for complex targets like substituted indoles, CASP can significantly accelerate the process of designing an efficient and viable synthetic strategy. nih.gov

Future Research Directions in 7 Bromo 5 Methyl 2 Phenyl 1h Indole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted indoles, including the 7-bromo-5-methyl-2-phenyl variant, often relies on classical methods such as the Fischer, Bartoli, or Larock indole (B1671886) syntheses. acs.org However, these traditional routes can suffer from limitations, including harsh reaction conditions, the use of expensive or hazardous reagents, and sometimes poor regioselectivity, especially for heavily substituted anilines. luc.edugoogle.com Future research should prioritize the development of more efficient, scalable, and sustainable synthetic strategies.

Key areas for investigation include:

Transition Metal-Catalyzed Annulation: Earth-abundant metal catalysts, such as cobalt or copper, are gaining prominence for C–H activation and annulation reactions. acs.orgacs.org A promising research direction would be to develop a cobalt-catalyzed [4+2] annulation of a suitably substituted aniline (B41778) or carboxamide with an alkene or alkyne to construct the γ-carbolinone core, which can be a precursor to the indole. acs.org Such methods offer operational simplicity and the potential for high functional group tolerance. acs.org

Photocatalytic Strategies: Visible-light-mediated synthesis is an emerging green chemistry approach. Research into photocatalytic intramolecular cycloadditions could provide a pathway to complex, semi-saturated indole analogues that can be aromatized to the target compound. acs.orgacs.org This method allows for reactions at room temperature and can exhibit excellent chemo- and regioselectivity. acs.org

Flow Chemistry Synthesis: Adapting existing or newly developed synthetic routes to continuous flow processes could enhance scalability, safety, and reproducibility. Flow chemistry allows for precise control over reaction parameters, which can improve yields and minimize byproduct formation, addressing challenges often seen in batch production of complex heterocycles.

A comparative table of potential synthetic approaches is presented below.

Synthesis StrategyPotential AdvantagesResearch Focus
Transition Metal-Catalyzed Annulation Use of earth-abundant metals, high regioselectivity, broad substrate scope. acs.orgacs.orgDevelopment of cobalt or copper-based catalytic systems for direct annulation; optimization for the specific 7-bromo-5-methyl substitution pattern.
Visible-Light Photocatalysis Mild reaction conditions, high stereoselectivity, access to unique 3D scaffolds. acs.orgacs.orgDesign of indole precursors suitable for photocatalytic cycloaddition/dearomatization sequences; study of photocatalyst efficiency.
Domino/Multicomponent Reactions High atom economy, operational simplicity, rapid construction of molecular complexity. nih.govDesigning a one-pot reaction cascade starting from simple, readily available building blocks to assemble the target indole in a single synthetic operation.

Exploration of Under-explored Reaction Manifolds

The 7-Bromo-5-methyl-2-phenyl-1H-indole scaffold possesses multiple reactive sites that remain largely unexplored. Future work should focus on leveraging these sites for late-stage functionalization to create a diverse library of derivatives for non-biological applications.

C7-Bromo Functionalization: The bromine atom is a prime handle for transition metal-catalyzed cross-coupling reactions. Investigating Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings at this position would enable the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino groups. This would be a powerful strategy for synthesizing extended π-conjugated systems relevant to materials science.

C-H Functionalization: The C3, C4, and C6 positions of the indole ring are potential targets for direct C-H activation. Cobalt- or rhodium-catalyzed C-H functionalization could be used to install new carbon-carbon or carbon-heteroatom bonds with high regioselectivity, bypassing the need for pre-functionalized starting materials. acs.org

Photochemical Cycloadditions: Inspired by recent advances, the C2-C3 double bond of the indole core could participate in photocatalytic [2+2] cycloadditions with tethered olefins. acs.orgacs.org This would generate novel, rigid, sp³-rich polycyclic structures, which are of interest as unique three-dimensional building blocks. acs.org

Functionalization of the Methyl Group: The C5-methyl group could be a site for radical-mediated functionalization, such as bromination followed by nucleophilic substitution, to introduce further complexity to the molecular framework.

Advanced Mechanistic Investigations

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For the proposed synthetic routes and functionalization reactions, advanced mechanistic studies are a vital research direction.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate transition state geometries, and predict regioselectivity. For instance, in a potential cobalt-catalyzed annulation, DFT could clarify the roles of the directing group and additives and explain the observed product distribution. acs.org

Kinetic and Spectroscopic Studies: Experimental techniques such as kinetic analysis, in-situ IR or NMR spectroscopy, and the use of deuterated substrates can provide empirical evidence for proposed mechanisms. nih.gov Investigating kinetic isotope effects could, for example, determine whether C-H bond cleavage is the rate-determining step in a functionalization reaction.

Intermediate Trapping and Characterization: For reactions involving transient species, such as the diradical intermediates in photocatalytic cycloadditions or organometallic complexes in cross-coupling cycles, trapping experiments or direct spectroscopic observation would provide invaluable mechanistic insight. acs.org A proposed mechanism for a photocatalytic reaction is shown below.

StepDescription
1. Photoexcitation A photocatalyst (e.g., thioxanthone) absorbs visible light and is promoted to an excited state. acs.org
2. Energy Transfer The excited photocatalyst transfers energy to the indole substrate, generating a triplet radical intermediate. acs.org
3. Intramolecular Cyclization The radical intermediate undergoes an intramolecular cyclization to form a strained cyclobutane (B1203170) ring.
4. Product Formation The resulting product is a semi-saturated polycyclic analogue of the starting indole.

Application as a Chemical Building Block in Non-Biological Fields

While indole derivatives are widely known for their biological activity, the strict exclusion of such applications directs future research towards materials science and catalysis, where the 2-phenylindole (B188600) scaffold holds significant promise. omicsonline.org

Organic Electronics: The 2-phenylindole core is a fluorescent chromophore. By systematically modifying the scaffold through the reactions described in section 7.2, a library of new materials could be synthesized and evaluated for use in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The C7-bromo position is a key attachment point for polymerization or for linking to other electronically active moieties.

Chemical Sensors: Functionalization of the indole core with specific receptor units could lead to the development of novel chemosensors. The inherent fluorescence of the 2-phenylindole moiety could be modulated (quenched or enhanced) upon binding to a target analyte, providing a detectable signal.

Novel Ligand Development: The indole nitrogen and the potential for introducing other heteroatoms via cross-coupling reactions make derivatives of this compound attractive candidates for new ligand scaffolds in organometallic chemistry and catalysis. The synthesis of phosphorus-containing adducts, for example, could open doors to new catalytic applications. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 7-Bromo-5-methyl-2-phenyl-1H-indole?

The synthesis typically involves bromination of a methyl-substituted indole precursor, followed by coupling reactions to introduce the phenyl group. For example:

  • Bromination of 2-methylindole derivatives using bromine sources (e.g., NBS) under controlled conditions achieves regioselective bromination at the 5-position .
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling can introduce aryl groups (e.g., phenyl) at the 2-position, as seen in analogous indole derivatives .
  • Purification is often achieved via flash column chromatography using gradients of ethyl acetate/hexane, with yields ranging from 25% to 42% depending on substituents .

Q. How are spectroscopic techniques (NMR, MS) used to characterize this compound?

  • 1H NMR : Key signals include aromatic protons (δ 7.1–7.3 ppm for phenyl groups), methyl groups (δ ~2.5 ppm), and NH protons (δ ~11 ppm, broad). Substituent effects shift peaks; e.g., bromine deshields adjacent protons .
  • 13C NMR : Aromatic carbons appear between 110–135 ppm, with brominated carbons upfield (~114 ppm) .
  • HRMS : Molecular ion peaks ([M+H]+) are validated against theoretical masses (e.g., m/z 385.0461 for a related bromoindole) .

Advanced Research Questions

Q. How do substituent effects influence the regioselectivity of bromination in indole derivatives?

Bromination regioselectivity is governed by electronic and steric factors:

  • Electron-donating groups (e.g., methyl at 5-position) direct bromination to adjacent positions via resonance stabilization of intermediates .
  • Steric hindrance from bulky groups (e.g., phenyl at 2-position) can limit bromination to less hindered sites.
  • Solvent polarity and catalysts (e.g., CuI in PEG-400/DMF) enhance reaction efficiency, as demonstrated in triazole-functionalized indoles .

Q. What strategies resolve contradictions in spectral data interpretation for brominated indoles?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : NH protons in indoles may exchange rapidly, broadening signals. Deuteration (D2O shake) or variable-temperature NMR clarifies this .
  • Residual Solvents : Peaks from solvents (e.g., CDCl3 at δ 7.26 ppm) are identified via reference databases.
  • Isomeric Byproducts : LC/MS with retention time analysis (e.g., 3.17 min for a fluoro-bromoindole) distinguishes isomers .

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • DFT Calculations : Predict reaction pathways and transition states for bromination/coupling steps, reducing trial-and-error in catalyst selection .
  • Green Chemistry Metrics : Solvent choice (e.g., PEG-400 vs. DMF) is evaluated for atom economy and environmental impact .
  • Machine Learning : Models trained on reaction databases (e.g., Reaxys) suggest optimal temperatures and stoichiometries for higher yields .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound?

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 70:30) to separate brominated byproducts .
  • Recrystallization : Polar solvents (e.g., methanol/water) yield high-purity crystals, validated by single-crystal X-ray diffraction for structural confirmation .

Q. How are brominated indoles evaluated for biological activity in academic research?

  • In Vitro Assays : Test compounds against enzyme targets (e.g., kinases) using fluorescence-based assays. Bromine's electronegativity enhances binding affinity in some cases .
  • ADMET Profiling : Assess solubility (logP via HPLC) and metabolic stability (microsomal assays) to prioritize leads for further study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.